2-Bromo-4-methyl4-nitropentanal
Description
2-Bromo-4-methyl-4-nitropentanal (hypothetical molecular formula: C₆H₈BrNO₃) is an aliphatic aldehyde featuring a bromo substituent at position 2, and a methyl and nitro group at position 4 of the pentanal backbone. Its aldehyde group enables nucleophilic additions, while the nitro group may facilitate reduction to amines or participate in electrophilic substitutions.
Properties
Molecular Formula |
C6H10BrNO3 |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
2-bromo-4-methyl-4-nitropentanal |
InChI |
InChI=1S/C6H10BrNO3/c1-6(2,8(10)11)3-5(7)4-9/h4-5H,3H2,1-2H3 |
InChI Key |
WTBVSHZWSAUKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis and Reactivity
The table below compares 2-Bromo-4-methyl-4-nitropentanal with compounds sharing nitro, bromo, or aldehyde/ketone functionalities, based on structural analogs from the evidence:
*Hypothetical data inferred from structural analogs.
Key Comparative Insights
Reactivity Differences: Aldehyde vs. Ketone/Amide: The aldehyde group in 2-Bromo-4-methyl-4-nitropentanal is more reactive toward nucleophiles (e.g., Grignard reagents or amines) compared to the ketone in 2-Bromo-4'-methoxyacetophenone or the amide in 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide . Nitro Group Effects: The nitro group in all compounds enhances electrophilicity, but its position relative to bromo and methyl groups in 2-Bromo-4-methyl-4-nitropentanal may direct substitution reactions (meta/para) differently than in aromatic analogs like 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide .
Physical Properties: Polarity and Solubility: The aldehyde and nitro groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO or acetone). This contrasts with sulfonamide-containing compounds, which exhibit higher solubility due to H-bonding . Melting Points: Nitro and bromo groups typically elevate melting points. For example, 4-Bromo-2-chloro-6-nitrophenol (m.p. ~150–160°C) likely has a higher melting point than 2-Bromo-4-methyl-4-nitropentanal due to aromatic rigidity and H-bonding.
Synthetic Applications :
- Pharmaceutical Intermediates : The nitro group in 2-Bromo-4-methyl-4-nitropentanal could be reduced to an amine for drug synthesis, similar to intermediates in and .
- Cross-Coupling Reactions : The bromo substituent may participate in Suzuki or Ullmann couplings, a feature shared with 2-Bromo-4-methylthiazole and 4-Bromo-2-fluorobenzylamine .
Safety and Handling: Bromo and nitro compounds often require controlled handling due to toxicity and explosivity (e.g., 2-Bromo-4'-methoxyacetophenone is restricted to laboratory use as an intermediate ).
Structural Characterization Techniques
Crystallographic tools like SHELXL and ORTEP-III are critical for determining the spatial arrangement of bromo and nitro substituents. For example, the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide revealed a planar nitro group, which likely applies to 2-Bromo-4-methyl-4-nitropentanal’s conformation.
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